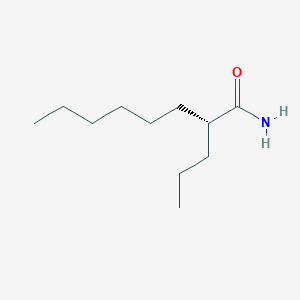
(2R)-2-propyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-propyloctanamide is an organic compound with the molecular formula C11H23NO It is a chiral amide, meaning it has a specific three-dimensional arrangement of its atoms that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-propyloctanamide typically involves the reaction of ®-2-aminooctane with propionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(R)−2−aminooctane+propionyl chloride→(2R)−2−propyloctanamide+HCl
The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-propyloctanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: N-alkylated amides.
Scientific Research Applications
(2R)-2-propyloctanamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R)-2-propyloctanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets in a specific orientation, leading to the modulation of their activity. For example, it may inhibit or activate certain enzymes, thereby affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-propyloctanamide: The enantiomer of (2R)-2-propyloctanamide, which has the same molecular formula but a different spatial arrangement of atoms.
N-octylacetamide: A structurally similar compound with an acetyl group instead of a propionyl group.
N-propyloctanamide: A compound with a similar backbone but lacking the chiral center.
Uniqueness
This compound is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.
Properties
CAS No. |
807362-94-3 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
(2R)-2-propyloctanamide |
InChI |
InChI=1S/C11H23NO/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H2,12,13)/t10-/m1/s1 |
InChI Key |
GDDJVAPPUNRHSX-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCCC[C@@H](CCC)C(=O)N |
Canonical SMILES |
CCCCCCC(CCC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine](/img/structure/B15159119.png)
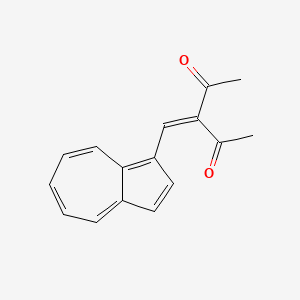
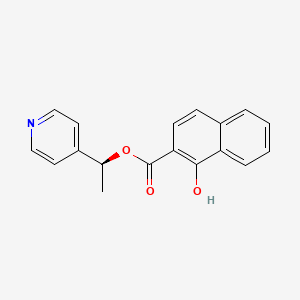
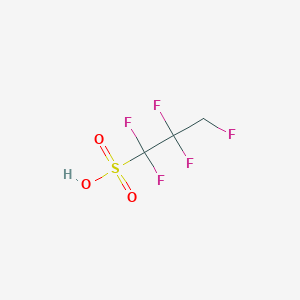
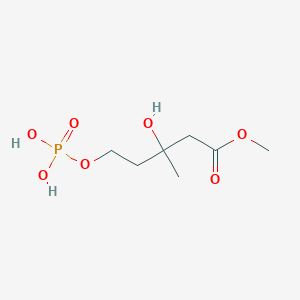

![Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate](/img/structure/B15159168.png)
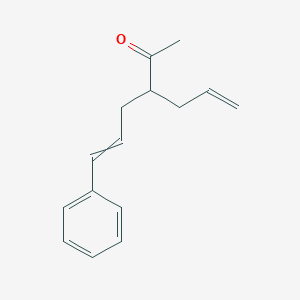
![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
![2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B15159189.png)
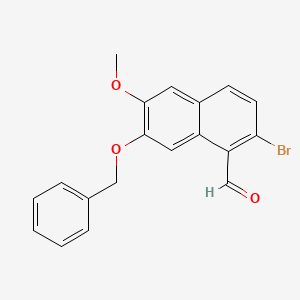
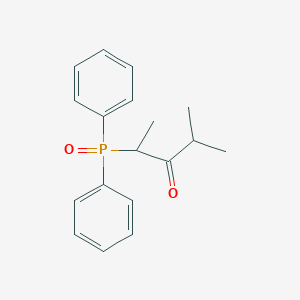
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)

